methyl N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninate
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Overview
Description
Methyl N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with dimethoxybenzaldehyde under acidic conditions to form 6,7-dimethoxy-4-oxoquinazoline.
Acetylation: The quinazolinone is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position.
Beta-Alanine Coupling: The acetylated quinazolinone is coupled with beta-alanine methyl ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for studying cell proliferation and apoptosis.
Medicine
In medicinal chemistry, methyl N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninate is being investigated for its anticancer properties. Its ability to inhibit specific kinases makes it a promising lead compound for the development of new anticancer drugs.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-oxoquinazoline: Shares the quinazolinone core but lacks the acetyl and beta-alanine groups.
4-Oxoquinazoline: A simpler structure without the methoxy and acetyl groups.
Beta-Alanine Derivatives: Compounds with beta-alanine but different substituents on the quinazolinone core.
Uniqueness
Methyl N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninate is unique due to the combination of the quinazolinone core with the beta-alanine moiety. This structure allows for specific interactions with kinase enzymes, making it a valuable compound for targeted drug development.
Properties
Molecular Formula |
C16H19N3O6 |
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Molecular Weight |
349.34 g/mol |
IUPAC Name |
methyl 3-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C16H19N3O6/c1-23-12-6-10-11(7-13(12)24-2)18-9-19(16(10)22)8-14(20)17-5-4-15(21)25-3/h6-7,9H,4-5,8H2,1-3H3,(H,17,20) |
InChI Key |
XXWQJKIQZABPFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC(=O)OC)OC |
Origin of Product |
United States |
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